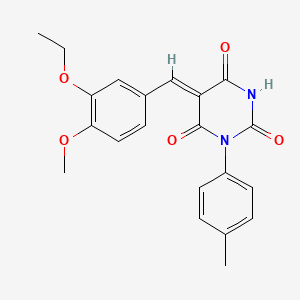![molecular formula C21H18Cl2N2O2 B6041760 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B6041760.png)
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Adenosine A1 receptors play a crucial role in regulating various physiological processes, including neurotransmitter release, neuronal excitability, and cerebral blood flow. 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide binds to the adenosine A1 receptor and blocks the binding of adenosine, which leads to a decrease in the activity of the receptor.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has also been shown to decrease the activity of GABAergic interneurons, which are involved in the regulation of neuronal excitability. In addition, 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been shown to increase cerebral blood flow, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the specific targeting of this receptor. 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide is also highly potent, which means that small amounts can be used to achieve the desired effect. However, 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has some limitations, including its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for the use of 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide in scientific research. One area of interest is the role of adenosine A1 receptors in the regulation of pain, as 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been shown to reduce pain in animal models. Another area of interest is the potential use of 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke. Finally, 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide may have potential applications in the treatment of psychiatric disorders, as adenosine A1 receptors have been implicated in the regulation of mood and anxiety.
Méthodes De Synthèse
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide can be synthesized by a multistep process involving the reaction of 2,4-dichlorophenol with 4-(4-pyridinylmethyl)benzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 3-chloropropanoyl chloride.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to be effective in reducing the severity of seizures in animal models of epilepsy. 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease. In addition, 2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide has been investigated for its potential use in the treatment of ischemic stroke, as it has been shown to reduce the size of the infarct and improve neurological function in animal models.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2/c1-14(27-20-7-4-17(22)13-19(20)23)21(26)25-18-5-2-15(3-6-18)12-16-8-10-24-11-9-16/h2-11,13-14H,12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHLECGREIHFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

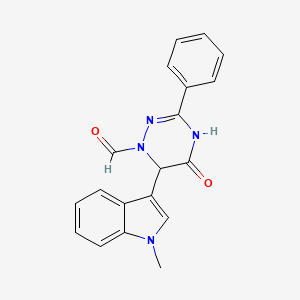
![2-(allylthio)-5-(3-hydroxy-4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6041697.png)
![5-{[(5-bromo-2-pyridinyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B6041704.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-N-methyl-1-propanamine](/img/structure/B6041723.png)
![N-benzyl-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6041727.png)
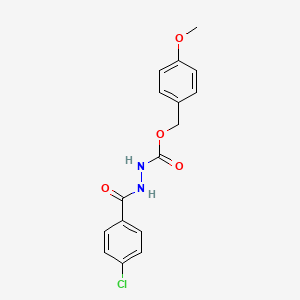
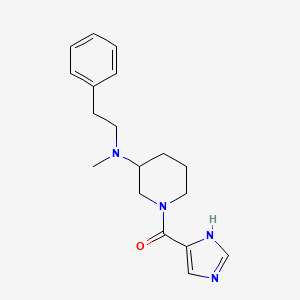
![1-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6041748.png)
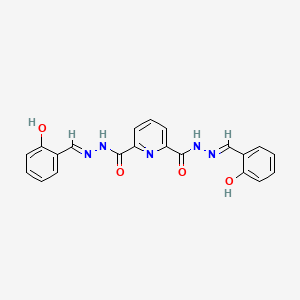
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6041767.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6041773.png)

![2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6041783.png)
